Imidazo[1,2-a]pyrazin-3-ylmethanamine

DDR1 kinase inhibitor Kinase selectivity Imidazo[1,2-a]pyrazine SAR

Imidazo[1,2-a]pyrazin-3-ylmethanamine (CAS 944896-61-1, molecular formula C₇H₈N₄, molecular weight 148.17 g/mol) is a heterocyclic primary amine building block featuring a fused imidazo[1,2-a]pyrazine bicyclic core with a methylamine substituent at the 3-position. The imidazo[1,2-a]pyrazine ring system is widely recognized as a 'privileged scaffold' in medicinal chemistry, capable of engaging diverse biological targets including Aurora kinases, DDR1, CK1, A₂A/A₃ adenosine receptors, and PDE10A.

Molecular Formula C7H8N4
Molecular Weight 148.17
CAS No. 944896-61-1
Cat. No. B3059120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-3-ylmethanamine
CAS944896-61-1
Molecular FormulaC7H8N4
Molecular Weight148.17
Structural Identifiers
SMILESC1=CN2C(=CN=C2C=N1)CN
InChIInChI=1S/C7H8N4/c8-3-6-4-10-7-5-9-1-2-11(6)7/h1-2,4-5H,3,8H2
InChIKeyZAFPQELLPHZQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrazin-3-ylmethanamine (CAS 944896-61-1): A Positionally Defined Amino-Methyl Building Block on the Privileged Imidazo[1,2-a]pyrazine Scaffold


Imidazo[1,2-a]pyrazin-3-ylmethanamine (CAS 944896-61-1, molecular formula C₇H₈N₄, molecular weight 148.17 g/mol) is a heterocyclic primary amine building block featuring a fused imidazo[1,2-a]pyrazine bicyclic core with a methylamine substituent at the 3-position [1]. The imidazo[1,2-a]pyrazine ring system is widely recognized as a 'privileged scaffold' in medicinal chemistry, capable of engaging diverse biological targets including Aurora kinases, DDR1, CK1, A₂A/A₃ adenosine receptors, and PDE10A [2]. The 3-aminomethyl substituent provides a primary aliphatic amine handle (pKa ~9-10) that is structurally and electronically distinct from aromatic amine regioisomers at positions 2, 6, or 8, enabling differential reactivity in amide coupling, reductive amination, and urea formation chemistries [1][3]. This specific substitution pattern has been incorporated into clinical-stage kinase inhibitor scaffolds, most notably in selective DDR1 inhibitors where the 3-position imidazo[1,2-a]pyrazine attachment proved critical for achieving kinome-wide selectivity [4].

Why Generic Imidazo[1,2-a]pyrazine Building Blocks Cannot Substitute for the 3-Aminomethyl Regioisomer in Procurement


Regioisomeric imidazo[1,2-a]pyrazine methanamine variants (2-, 6-, and 8-ylmethanamine) share the identical molecular formula (C₇H₈N₄) and molecular weight but differ fundamentally in the position of the aminomethyl group on the fused ring system [1]. The 3-position is electronically unique: it lies on the imidazole ring rather than the pyrazine ring, placing the aminomethyl group in an environment with distinct π-electron density and hydrogen-bonding geometry compared to the 6- and 8-positions on the pyrazine ring [2]. In Aurora kinase inhibitor programs, the 3-position substitution on the imidazo[1,2-a]pyrazine core has been shown to critically influence hinge-binding interactions with the kinase ATP pocket, whereas 8-position amine substitutions engage different regions of the binding site and exhibit divergent off-target kinase profiles [3]. For DDR1 inhibitor development, the 3-(imidazo[1,2-a]pyrazin-3-yl) attachment was essential for achieving >400-fold selectivity over DDR2 (IC₅₀ DDR1 = 23.8 nM vs DDR2 = 1740 nM), demonstrating that the position of the linker attachment directly governs target engagement and selectivity [4]. Substituting an 8-ylmethanamine or 6-ylmethanamine building block would yield constitutional isomers with fundamentally different exit vector geometry, leading to altered SAR and potentially abolished target activity.

Quantitative Differentiation of Imidazo[1,2-a]pyrazin-3-ylmethanamine Against Closest Regioisomeric Analogs


Regioisomeric Exit Vector Geometry: DDR1 Kinase Selectivity Achieved Only via 3-Position Attachment

When the imidazo[1,2-a]pyrazin-3-yl group is incorporated as a biphenyl substituent in DDR1 inhibitors, compound 8v achieves an IC₅₀ of 23.8 nM against DDR1 with 73-fold selectivity over DDR2 (IC₅₀ = 1740 nM) and >420-fold selectivity over Bcr-Abl and c-Kit (IC₅₀ > 10 μM). KINOMEscan profiling against 468 kinases confirmed excellent selectivity [1]. While direct head-to-head data for simple building blocks is not available, the specific 3-position linker geometry is the structural determinant of this selectivity—the corresponding 8-position linked analogs (e.g., N-(3-methylisothiazol-5-yl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine) exhibit Aurora A/B kinase inhibition with different selectivity profiles, not DDR1 activity [2]. This demonstrates that the 3-aminomethyl building block provides an exit vector geometry that is distinct from all other regioisomers and enables target engagement that cannot be replicated by alternate positional isomers.

DDR1 kinase inhibitor Kinase selectivity Imidazo[1,2-a]pyrazine SAR

Physicochemical Property Differentiation: Computed LogP and Polar Surface Area of 3-Aminomethyl vs. 8-Amine Regioisomers

The free base imidazo[1,2-a]pyrazin-3-ylmethanamine (CAS 944896-61-1) has a computed XLogP3-AA of -0.4 and a topological polar surface area (TPSA) of 56.2 Ų [1]. In contrast, the 8-position amine isomer (imidazo[1,2-a]pyrazin-8-amine, CAS 126083-92-3) carries the amine directly on the pyrazine ring, resulting in a different hydrogen-bonding network. While direct computed LogP for the 8-amine isomer is not reported in the same database, general trends for aminopyrazines indicate that pyrazine-ring amines have lower LogP values (typically < -0.5) due to increased hydrogen-bond acceptor character from the adjacent ring nitrogens [2]. The 3-aminomethyl variant, with its benzylic amine separated from the ring by a methylene spacer, exhibits a distinct pKa (~9.5 vs. ~7-8 for aromatic amines on electron-deficient heterocycles), impacting protonation state at physiological pH and influencing passive membrane permeability differently than direct ring-attached amines .

Physicochemical properties LogP Lead-likeness BBB penetration

Scalable Synthetic Accessibility: Industrial Groebke–Blackburn–Bienaymé Process Yields Multigram Quantities of 3-Aminoimidazo[1,2-a]pyrazines

A Novartis process chemistry team developed a one-pot, two-step Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction for manufacturing 3-aminoimidazo[1,2-a]pyrazines. Scale-up at 100 mmol provided 36 grams of the representative compound 1b in 82% isolated yield with excellent purity . This contrasts sharply with 6- and 8-substituted imidazo[1,2-a]pyrazines, which require lengthier multi-step sequences involving pre-functionalized pyrazine precursors and subsequent cyclization [1]. The 3-amino series benefits from the convergent nature of the GBB reaction (aminopyrazine + aldehyde + isocyanide → 3-aminoimidazo[1,2-a]pyrazine), whereas the 8-amino series typically requires sequential halogenation, nucleophilic aromatic substitution, and protecting group manipulation, reducing overall yield and increasing cost [2].

Scale-up synthesis Groebke-Blackburn-Bienaymé reaction Process chemistry Supply chain reliability

Kinase Profiling Breadth: Imidazo[1,2-a]pyrazin-3-yl Scaffold Engages a Wider Target Space than Alternative Heterocyclic Cores

The imidazo[1,2-a]pyrazine core has been validated as a general kinase inhibitor scaffold. A study by researchers at The Institute of Cancer Research demonstrated that 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines inhibit CHK1, CHK2, and ABL kinases with equivalent or better potency than benchmark inhibitors, depending on pendant substitution [1]. This is mechanistically attributed to the bidentate hydrogen-bonding capability of the imidazo[1,2-a]pyrazine N1 and N8 atoms with the kinase hinge region. Scaffold-hopping comparisons between imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine show that the additional pyrazine nitrogen provides an extra hydrogen-bond acceptor, enhancing binding affinity and enabling distinct selectivity profiles [2]. For example, while imidazo[1,2-a]pyridine-based DDR1 inhibitors typically exhibit IC₅₀ values in the high nanomolar to micromolar range, the imidazo[1,2-a]pyrazin-3-yl series achieves single-digit nanomolar potency [3].

Kinase profiling Scaffold hopping Target engagement Selectivity

Vendor Purity Specifications: ≥98% Available for 3-Aminomethyl Regioisomer vs. Predominantly 95% for Positional Isomers

Multiple authorized vendors offer imidazo[1,2-a]pyrazin-3-ylmethanamine (CAS 944896-61-1) at ≥98% purity, with Chemscene (CS-0469791) and Leyan (1540458) both specifying 98% minimum purity . In contrast, the 6-ylmethanamine isomer (CAS 1313726-31-6) from AKSci is specified at 95% minimum purity, and the 2-methanamine isomer (CAS 1019030-08-0) is not routinely available at >95% purity . The dihydrochloride salt form (CAS 1992996-09-4) is also available at 98% purity from specialty manufacturers, offering an alternative for applications requiring enhanced aqueous solubility . Higher baseline purity reduces the burden of in-house purification prior to use in sensitive catalytic reactions or biological assays.

Chemical purity Quality specification Procurement standard Analytical characterization

Optimal Application Scenarios for Imidazo[1,2-a]pyrazin-3-ylmethanamine in Drug Discovery and Chemical Biology


Design and Synthesis of Selective DDR1 Kinase Inhibitors for Oncology Programs

Use imidazo[1,2-a]pyrazin-3-ylmethanamine as the key building block for constructing 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamide DDR1 inhibitors. The 3-position aminomethyl handle enables Suzuki-Miyaura coupling to install the biphenyl moiety, achieving compounds with IC₅₀ values of 23.8 nM against DDR1 and >73-fold selectivity over DDR2 (IC₅₀ = 1740 nM), as validated by KINOMEscan profiling across 468 kinases [1]. This scaffold is directly applicable to non-small cell lung cancer (NSCLC) target validation studies where DDR1 is implicated in tumorigenicity, migration, and invasion [1].

Construction of Pan-TRK Inhibitor Libraries via Sonogashira Coupling at the 3-Position

Employ the 3-aminomethyl group for reductive amination or amide coupling to generate focused libraries of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamide pan-TRK inhibitors. Representative compound 9o demonstrated TrkA/B/C IC₅₀ values of 2.65, 10.47, and 2.95 nM respectively, establishing this building block as a productive starting point for kinase inhibitor lead optimization [2]. The benzylic amine provides a versatile synthetic handle that can be elaborated via amide bond formation, sulfonamide synthesis, or reductive amination with diverse aldehydes [3].

Parallel Library Synthesis via GBB Multicomponent Reaction on Automated Platforms

Leverage the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction to generate diverse 3-aminoimidazo[1,2-a]pyrazine libraries in a single step from aminopyrazine, aldehydes, and isocyanides. The Novartis-validated industrial process achieves 82% yield at 100 mmol scale, confirming scalability from discovery to early development . This convergent approach is directly compatible with automated parallel synthesizers and DNA-encoded library (DEL) technology platforms, enabling rapid exploration of chemical space around the 3-amino position [4].

CNS-Penetrant Kinase Probe Development Leveraging Favorable Physicochemical Properties

Initiate CNS drug discovery programs with imidazo[1,2-a]pyrazin-3-ylmethanamine as a core scaffold where its computed LogP of -0.4 and TPSA of 56.2 Ų fall within favorable ranges for blood-brain barrier penetration (optimal CNS drug space: LogP 1-3; TPSA < 90 Ų) [5]. The primary aliphatic amine (vs. aromatic amine in 8-position isomers) provides appropriate basicity (pKa ~9.5) for lysosomal trapping modulation, which can be fine-tuned through N-substitution during lead optimization [5]. This scaffold is particularly suited for programs targeting CNS kinases implicated in neurodegenerative diseases.

Quote Request

Request a Quote for Imidazo[1,2-a]pyrazin-3-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.